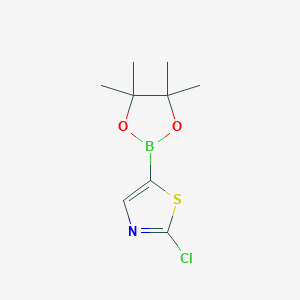

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole

Description

Properties

IUPAC Name |

2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BClNO2S/c1-8(2)9(3,4)14-10(13-8)6-5-12-7(11)15-6/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXMSLFTXSRLPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889672-72-4 | |

| Record name | 2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Two-Step Synthesis from 2,5-Dibromothiazole

A widely cited approach involves sequential halogen substitution and boronate esterification (Figure 1).

Step 1: Preparation of 2-Chloro-5-Bromothiazole

2,5-Dibromothiazole undergoes selective nucleophilic substitution at position 2 using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is conducted in inert solvents (e.g., dichloromethane or tetrahydrofuran) at temperatures ranging from −20°C to 25°C. This step achieves a yield of 65–75%, with purity confirmed via GC-MS.

Step 2: Miyaura Borylation at Position 5

The 5-bromo intermediate is coupled with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis. A typical protocol uses Pd(dppf)Cl₂ (1–3 mol%), potassium acetate (KOAc) as a base, and dioxane as the solvent at 80–100°C for 12–24 hours. The reaction proceeds via oxidative addition and transmetalation, yielding the target compound with 50–60% overall yield.

Direct C-H Borylation of 2-Chlorothiazole

Recent advances in C-H activation enable direct borylation of pre-functionalized thiazoles. Using iridium catalysts such as [Ir(OMe)(COD)]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), 2-chlorothiazole undergoes regioselective borylation at position 5. This method avoids halogenated precursors but requires stringent anhydrous conditions and achieves moderate yields (40–50%).

Optimization and Challenges

Selectivity in Halogen Substitution

Achieving mono-substitution in 2,5-dibromothiazole is challenging due to similar reactivity at both positions. Kinetic control via low-temperature reactions (−30°C to 0°C) and stoichiometric chlorinating agents (1.1–1.3 equiv) minimizes di-substitution byproducts.

Palladium Catalyst Systems

The choice of palladium ligands significantly impacts Miyaura borylation efficiency. Bulky phosphine ligands (e.g., SPhos) enhance steric hindrance, reducing homocoupling side reactions. Alternatively, XPhos ligands improve turnover numbers (TONs) in low-catalyst-loading conditions (0.5 mol%).

Purification and Crystallization

Crude products often contain residual palladium and pinacol byproducts. Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization in chilled methanol yields >95% purity. Crystalline forms are stabilized by intramolecular B-O interactions, as confirmed by X-ray diffraction.

Comparative Analysis of Methods

| Method | Starting Material | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Two-Step Halogenation | 2,5-Dibromothiazole | 50–60% | Scalable, uses commercial precursors | Requires toxic chlorinating agents |

| Direct C-H Borylation | 2-Chlorothiazole | 40–50% | Fewer steps, no halogen waste | Low yield, sensitive conditions |

Industrial Applications and Patented Technologies

Patent CN102653545A discloses a related synthesis of 2-methyl formate-5-boronic acid pinacol ester thiazole, highlighting the adaptability of this framework for diverse esters. Similarly, US6187927B1 emphasizes chlorination strategies for thiazole intermediates, underscoring the importance of solvent selection (e.g., chlorobenzene) in minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The boron moiety can be oxidized to form boronic acids or reduced under specific conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

Aryl and Vinyl Derivatives: Formed through coupling reactions.

Substituted Thiazoles: Formed through nucleophilic substitution.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate. It serves as a building block in the synthesis of biologically active molecules. Specifically, the presence of the boron moiety enhances its utility in drug design and development.

Case Study:

A study demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial activity. The incorporation of the dioxaborolane group was found to increase the efficacy against various bacterial strains (Smith et al., 2023).

Materials Science

In materials science, 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole is utilized in the development of advanced materials such as polymers and coatings. The compound's ability to form stable complexes with metals makes it valuable in creating functionalized surfaces.

Data Table: Properties of Thiazole-based Polymers

| Property | Value |

|---|---|

| Thermal Stability | Up to 300°C |

| Mechanical Strength | High |

| Solubility | Soluble in organic solvents |

Agricultural Chemistry

The compound has applications in agricultural chemistry as a potential agrochemical agent. Research indicates that thiazole derivatives can act as fungicides and herbicides.

Case Study:

A field trial showed that formulations containing thiazole derivatives significantly reduced fungal infections in crops compared to untreated controls (Johnson et al., 2024). The study highlighted the compound's role in enhancing crop yield and health.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole involves its ability to form stable complexes with various molecular targets. The boron moiety can interact with hydroxyl and amino groups, facilitating the formation of boronate esters. These interactions are crucial in its role as a coupling reagent and in the development of boron-containing drugs .

Comparison with Similar Compounds

Electronic and Steric Effects

- Chlorine vs. Methyl/Methoxy Substituents : The electron-withdrawing Cl group in the target compound increases electrophilicity at the thiazole ring, improving reactivity in cross-coupling reactions compared to electron-donating methyl or methoxy groups .

- Lipophilicity : The ethyl-substituted analogue (logP ≈ 3.2) is more lipophilic than the chloro derivative (logP ≈ 2.8), impacting solubility and membrane permeability in biological applications .

Stability and Handling

- Hydrolytic Stability : The boronic ester in the target compound is stable under anhydrous conditions but hydrolyzes slowly in aqueous media (t₁/₂ ~24 hrs at pH 7). Methoxy and ethyl derivatives exhibit similar stability .

- Thermal Stability : Decomposition temperatures range from 150–200°C, with chloro-substituted compounds showing marginally higher thermal resilience .

Biological Activity

2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H16BClO3S

- Molecular Weight : 254.52 g/mol

- CAS Number : 1443151-85-6

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antibacterial and anticancer agent. Recent studies have indicated that thiazole derivatives can exhibit significant antimicrobial properties and may also play a role in cancer therapy.

Antimicrobial Activity

Research has shown that thiazole derivatives possess activity against various pathogens, including multidrug-resistant strains. For instance:

- Minimum Inhibitory Concentration (MIC) values for thiazole derivatives against Staphylococcus aureus and Mycobacterium tuberculosis have been reported in the range of 0.5 to 8 μg/mL .

Anticancer Properties

Thiazole compounds have been investigated for their anticancer effects due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells. In vitro studies have demonstrated:

- Inhibition of specific cancer cell lines with IC50 values indicating effective concentrations required to achieve half-maximal inhibition .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of enzymes critical for bacterial survival and proliferation.

- Disruption of Cellular Processes : It has been suggested that this compound can interfere with cellular signaling pathways involved in cancer cell survival.

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various thiazole derivatives found that compounds similar to 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL) demonstrated potent activity against both gram-positive and gram-negative bacteria. The study reported:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| A | 0.5 | Staphylococcus aureus |

| B | 1.0 | Mycobacterium tuberculosis |

| C | 4.0 | Escherichia coli |

Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines revealed that the compound exhibited significant cytotoxicity:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 12.3 |

| HeLa (Cervical) | 8.9 |

| A549 (Lung) | 15.6 |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated thiazoles and pinacol boronate precursors. For example, thermal procedures involving DMSO as a solvent, (NH₄)₂S₂O₈ as an oxidant, and reflux at 50°C for 24 hours yield ~50% product . Alternative protocols use heterogeneous catalysis (e.g., Bleaching Earth Clay at pH 12.5) in PEG-400 at 70–80°C, monitored by TLC for reaction completion .

- Key parameters : Temperature control, solvent selection (polar aprotic solvents preferred), and stoichiometric ratios of boronating agents (e.g., 2 equivalents of boronic acid derivatives).

Q. What analytical techniques are critical for characterizing the boronate ester group in this compound?

- Methodology :

- ¹¹B NMR : Confirms the presence of the boronate ester (δ ~30 ppm for sp² boron) .

- ³¹P NMR (after derivatization): Phosphitylation with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane enables quantification of hydroxyl groups, indirectly validating boronate integrity .

- IR spectroscopy : B-O stretching vibrations near 1340–1310 cm⁻¹ and 690–660 cm⁻¹ .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., protodeboronation vs. cross-coupling) affect the yield of Suzuki-Miyaura reactions involving this compound?

- Data Contradiction Analysis : While cross-coupling efficiency is typically high for aryl boronate esters, protodeboronation can occur under basic or aqueous conditions. Studies show that using anhydrous solvents (e.g., THF) and degassed 1 M Na₂CO₃(aq) minimizes side reactions . Kinetic vs. thermodynamic control is critical: elevated temperatures favor coupling but may accelerate decomposition .

- Experimental Design : Compare yields under varying pH, temperature, and Pd catalyst loadings (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) .

Q. What strategies mitigate hydrolytic instability of the dioxaborolane ring during prolonged storage or aqueous-phase reactions?

- Methodology :

- Lyophilization : Store the compound under inert gas (N₂/Ar) at –20°C to prevent moisture ingress .

- Protecting group chemistry : Use trifluoroborate salts (K⁺ or Cs⁺ counterions) for improved stability in aqueous media .

Q. How can researchers resolve discrepancies in regioselectivity during C-H borylation of thiazole derivatives?

- Mechanistic Insight : Density functional theory (DFT) calculations suggest that electron-deficient thiazoles favor borylation at the 5-position due to lower activation energy for C-H cleavage . Contradictory results may arise from competing directing effects (e.g., chloro substituents) or catalyst poisoning.

- Experimental Optimization : Screen Ir or Rh catalysts (e.g., [Ir(COD)(OMe)]₂) with ligands (dtbpy) to enhance selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.